4-Hydroxycinnoline-3-carboxylic acid
Overview
Description
4-Hydroxycinnoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields of science. The compound is characterized by a cinnoline ring system with a hydroxyl group at the 4-position and a carboxylic acid group at the 3-position.
Mechanism of Action
Target of Action
Mode of Action
Cinnoline derivatives are known to have a broad spectrum of pharmacological activities
Biochemical Pathways
Cinnoline and its derivatives are known to interact with various biochemical pathways due to their broad spectrum of pharmacological activities
Result of Action
Cinnoline and its derivatives are known to have a broad spectrum of pharmacological activities , suggesting that they may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water, which yields the desired compound Another method involves the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques are common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it reacts with pyridine and acetic anhydride to form specific derivatives .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with pyridine and acetic anhydride can yield acetylated derivatives .
Scientific Research Applications
4-Hydroxycinnoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- Quinoxaline
- Phthalazine
- Quinazoline
Properties
IUPAC Name |
4-oxo-1H-cinnoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968256 | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53512-17-7, 18514-85-7 | |
Record name | 53512-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Hydroxycinnoline-3-carboxylic acid in organic synthesis?
A1: this compound serves as a crucial precursor in the synthesis of various substituted cinnolines. Its reactivity at the carboxylic acid and hydroxyl groups allows for diverse chemical modifications. For instance, it can be converted to the corresponding acid chloride [, ], decarboxylated [], or reacted with pyridine and acetic anhydride [, , ]. This versatility makes it a valuable building block for exploring the chemical space of cinnoline derivatives.
Q2: Can you describe a successful synthetic route for this compound?
A2: A key method involves the cyclisation of mesoxalyl chloride phenylhydrazones. [, , ] This reaction yields substituted 4-hydroxycinnoline-3-carboxylic acids, highlighting the importance of this methodology in accessing this class of compounds.
Q3: What is a significant challenge in the synthesis of 4,6-diaminocinnoline, and how does this compound play a role in overcoming it?
A3: Developing efficient large-scale preparations of 4,6-diaminocinnoline poses a significant challenge. [] this compound plays a crucial role as an intermediate in a multi-step synthesis. The process involves its conversion to 4-hydroxy-6-nitrocinnoline, followed by chlorination and subsequent reactions with ammonia and catalytic reduction to finally yield 4,6-diaminocinnoline. []
Q4: Are there alternative synthetic routes to this compound derivatives?
A4: While the cyclisation of mesoxalyl chloride phenylhydrazones is a well-established method, research has explored alternative approaches. One such method utilizes the reaction of 2-Diazo-3-(2-fluorophenyl)-3-oxopropionates with Tri-n-butylphosphine to construct the cinnoline ring. [] This exploration of different synthetic routes highlights the ongoing interest in optimizing the preparation of these compounds.
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